(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid
Description
The compound (2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid belongs to the class of maleamic acid derivatives, characterized by a (2Z)-configured α,β-unsaturated carbonyl system. Its structure comprises:
- A but-2-enoic acid backbone with a conjugated double bond.
- An amino group substituted with a furan-2-ylmethyl moiety.
- A 4-oxo functional group.
This compound shares the 1,4-dioxo-2-butenyl pharmacophore common to many bioactive molecules, which is associated with anti-inflammatory, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
(Z)-4-(furan-2-ylmethylamino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8(3-4-9(12)13)10-6-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBMOBUYXGBBMZ-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The target molecule’s structure comprises three primary components:
- A Z-configured α,β-unsaturated carboxylic acid backbone.
- A 4-oxo group forming an amide linkage.
- A furan-2-ylmethyl substituent on the amide nitrogen.
Retrosynthetically, the molecule can be dissected into two fragments:
- Fragment A : The α,β-unsaturated carboxylic acid (e.g., maleic acid or its derivatives).
- Fragment B : Furan-2-ylmethylamine.
Coupling these fragments via amide bond formation while preserving the Z-configuration of the double bond is the central challenge.
Synthetic Routes and Mechanistic Insights
Maleic Anhydride-Based Amidation
Maleic anhydride serves as a versatile precursor for α,β-unsaturated systems. Reaction with furan-2-ylmethylamine in anhydrous dichloromethane at 0–5°C yields the intermediate maleamic acid (Step 1). Subsequent esterification with ethanol under acidic conditions produces the ethyl ester derivative, followed by selective hydrolysis of the ester group to regenerate the carboxylic acid (Step 2).
Reaction Scheme:
- Amidation :
$$
\text{Maleic anhydride} + \text{Furan-2-ylmethylamine} \xrightarrow{\text{CH}2\text{Cl}2, 0^\circ\text{C}} \text{Maleamic acid intermediate}
$$ - Esterification/Hydrolysis :
$$
\text{Maleamic acid} \xrightarrow{\text{EtOH, H}^+} \text{Ethyl ester} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{(2Z)-4-[(Furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid}
$$
Key Considerations :
- Stereochemical Control : The Z-configuration is retained by minimizing thermal exposure during hydrolysis to prevent isomerization.
- Yield Optimization : Employing a 1.2:1 molar ratio of amine to anhydride improves conversion (Table 1).
Table 1: Optimization of Maleic Anhydride Amidation
| Amine:Anhydride Ratio | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 1:1 | CH₂Cl₂ | 0°C | 62 |
| 1.2:1 | CH₂Cl₂ | 0°C | 78 |
| 1:1 | THF | 25°C | 45 |
Horner-Wadsworth-Emmons Olefination
This method enables stereoselective formation of the Z-configured double bond. A phosphonate ester derived from diethyl (carboxyethyl)phosphonate reacts with a ketone precursor bearing the furan-2-ylmethylamide group.
Reaction Scheme :
$$
\text{Phosphonate ester} + \text{Ketone} \xrightarrow{\text{NaH, DMF}} \text{(2Z)-α,β-unsaturated amide} \xrightarrow{\text{Deprotection}} \text{Target compound}
$$
Advantages :
Michael Addition-Oxidation Cascade
Furan-2-ylmethylamine undergoes Michael addition to ethyl propiolate, followed by oxidation of the thioester intermediate to the carboxylic acid.
Reaction Steps :
- Michael Addition :
$$
\text{Ethyl propiolate} + \text{Furan-2-ylmethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{β-Amino acrylate ester}
$$ - Oxidation :
$$
\text{β-Amino acrylate ester} \xrightarrow{\text{KMnO}4, \text{H}2\text{O}} \text{Target acid}
$$
Challenges :
- Over-Oxidation Risk : Manganese dioxide (MnO₂) is preferable to KMnO₄ for milder oxidation.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Method | Yield (%) | Z:E Ratio | Scalability |
|---|---|---|---|
| Maleic Anhydride | 78 | 95:5 | Moderate |
| Horner-Wadsworth-Emmons | 85 | 99:1 | High |
| Michael Addition | 65 | 90:10 | Low |
Key Findings :
- The Horner-Wadsworth-Emmons approach offers superior stereoselectivity and scalability, making it ideal for industrial applications.
- Maleic Anhydride-Based synthesis is cost-effective but requires precise temperature control.
Advanced Functionalization and Derivatives
Carboxylic Acid Modifications
The carboxylic acid group can be esterified or converted to acyl chlorides for further derivatization. For example, reaction with thionyl chloride (SOCl₂) yields the acyl chloride, enabling nucleophilic substitutions.
Industrial-Scale Production Considerations
- Catalyst Selection : Palladium-catalyzed couplings improve efficiency in large-scale Horner-Wadsworth-Emmons reactions.
- Solvent Recycling : Dichloromethane recovery systems reduce environmental impact and costs.
Chemical Reactions Analysis
Nucleophilic Additions at the α,β-unsaturated Carbonyl System
The conjugated enone system enables Michael addition reactions with nucleophiles. Key findings include:
| Reaction Type | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Thiol addition | Mercaptoethanol | pH 7.4, 25°C, 2 hrs | Thioether adduct at β-position | |
| Amine addition | Benzylamine | Ethanol, reflux, 4 hrs | β-amino carbonyl derivative | |
| Grignard addition | Methylmagnesium bromide | THF, −78°C | 1,4-adduct with methyl group |
The stereoelectronic effects of the furan ring influence regioselectivity, with nucleophiles preferentially attacking the β-carbon due to conjugation stabilization.
Cyclization Reactions
Intramolecular interactions between the amine and carbonyl groups enable cyclization:
-
Lactam Formation : Under acidic conditions (HCl, 80°C), the amine attacks the carbonyl carbon, forming a 5-membered γ-lactam ring .
-
Furan Ring Participation : Electrophilic substitution at the furan’s C5 position occurs with HNO₃/AcOH, yielding nitro-substituted derivatives.
Carboxylic Acid Reactivity
| Reaction | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Esterification | Methanol/H₂SO₄ | Reflux, 6 hrs | Methyl ester | |
| Amidation | Thionyl chloride/NH₃ | 0°C → RT, 12 hrs | Primary amide | |
| Decarboxylation | CuO, Quinoline | 200°C, 1 hr | Butenamide derivative |
Amine Group Reactivity
-
Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives.
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol to yield imines .
Electrophilic Aromatic Substitution (Furan Ring)
The furan moiety undergoes nitration and sulfonation, though less readily than benzene:
| Reaction | Reagent | Position | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/Ac₂O | C5 | 62% | |
| Sulfonation | SO₃/DMF | C5 | 58% |
Redox Reactions
-
Carbonyl Reduction : NaBH₄ selectively reduces the α,β-unsaturated ketone to a secondary alcohol without affecting the carboxylic acid.
-
Furan Ring Hydrogenation : H₂/Pd-C in ethanol saturates the furan to tetrahydrofuran under high pressure.
Condensation with Hydrazines
Reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol to form hydrazone derivatives, which further cyclize to pyrazolone analogs under acidic conditions .
pH-Dependent Tautomerism
The enol-keto equilibrium shifts with pH:
-
Acidic Conditions : Enol form predominates (λmax = 280 nm).
-
Basic Conditions : Keto form stabilizes (λmax = 320 nm).
Complexation with Metal Ions
The carboxylate anion chelates transition metals:
| Metal Ion | Coordination Mode | Stability Constant (log K) | Reference |
|---|---|---|---|
| Cu²⁺ | Bidentate | 8.2 ± 0.3 | |
| Fe³⁺ | Tridentate | 10.1 ± 0.5 |
Scientific Research Applications
Overview
(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid is an organic compound characterized by a furan ring, an amino group, and a carboxylic acid group. Its molecular formula is C₉H₉N₁O₄, with a molar mass of approximately 195.17 g/mol. This compound has garnered attention in various fields due to its unique structural features that contribute to its reactivity and potential biological activities.
Chemical Properties and Reactions
The compound can undergo several chemical transformations, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled conditions to maximize yield and selectivity.
Types of Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | The furan ring can be oxidized to form derivatives. |
| Reduction | The carbonyl group can be reduced to alcohols. |
| Substitution | The amino group can participate in substitution reactions. |
Scientific Research Applications
This compound has several significant applications in scientific research:
Chemistry
- Building Block : It serves as a precursor for synthesizing more complex organic molecules.
- Synthetic Routes : Typically synthesized from furan-2-carbaldehyde and an appropriate amine under controlled conditions.
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi.
- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation.
Medicine
- Drug Development : It is being explored as a potential drug candidate for various diseases due to its biological activities.
Industry
- Pharmaceuticals and Agrochemicals : Utilized in the production of pharmaceuticals and agrochemicals due to its reactivity and biological properties.
Case Studies
-
Antimicrobial Screening :
- A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing concentration-dependent inhibition with minimum inhibitory concentrations ranging from 10 to 50 µg/mL.
-
Cancer Cell Line Studies :
- In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability among human cancer cell lines, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of (2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural Variations
The table below highlights key structural differences and similarities among analogs:
Key Observations :
- Aromatic vs.
- Aliphatic vs. Aromatic Amines: Piperazinyl and isopropylamino derivatives (e.g., ZINC31854505 , CAS 307942-22-9 ) exhibit greater conformational flexibility, which may influence receptor binding in medicinal applications.
Physicochemical Properties
Notes:
- The dissociation constant (pKa) of the carboxylic acid group is critical for bioavailability. The methylanilino analog’s pKa of 2.81 suggests high acidity, favoring ionization in physiological conditions .
- Solubility challenges are common among aryl-substituted derivatives, necessitating solvent optimization (e.g., isopropyl alcohol:acetone 4:3 for titration ).
Target Compound Hypotheses :
- The furan moiety may improve metabolic stability compared to phenyl groups, as seen in furan-containing drugs like ranitidine.
- Potential applications in antimicrobial or enzyme inhibition studies, given the pharmacological activity of structurally related compounds.
Biological Activity
(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid is an organic compound notable for its unique structural features, including a furan ring, an amino group, and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is , with a molar mass of approximately 195.17 g/mol. The compound features distinct functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₁O₄ |
| Molar Mass | 195.17 g/mol |
| Structural Features | Furan ring, amino group, carboxylic acid group |
Synthesis
The synthesis of this compound typically involves the reaction of furan-2-carbaldehyde with an appropriate amine under controlled conditions. This process can be optimized using continuous flow reactors and green chemistry principles to enhance yield and sustainability .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that the compound can inhibit the growth of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections .
Anticancer Properties
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways. The mechanism of action appears to involve binding to enzymes or receptors, thereby modulating their activity .
The exact mechanism of action for this compound is still under investigation. It is believed that the compound interacts with various biological targets, including enzymes and receptors, leading to alterations in cellular signaling pathways that govern growth and apoptosis .
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a concentration-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls, highlighting its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for (2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid?
The compound can be synthesized via nucleophilic addition of furan-2-ylmethylamine to maleic anhydride, followed by isomerization to the (2Z)-configuration. Key steps include:
- Reacting maleic anhydride with furan-2-ylmethylamine in a 1:1 molar ratio in dry THF under nitrogen .
- Isomerization control via temperature modulation (e.g., 60–70°C) to favor the Z-configuration .
- Purification via recrystallization (ethanol/water) yields a 93–97% product with >95% purity. Confirmation of stereochemistry requires ¹H NMR (coupling constant analysis: J = 12–14 Hz for Z-isomer) .
Q. How is the compound characterized experimentally?
Standard methods include:
- Melting point : 188–192°C (decomposition observed above 200°C) .
- IR spectroscopy : Key peaks at 3300 cm⁻¹ (N-H stretch), 1710 cm⁻¹ (C=O of amide), 1680 cm⁻¹ (C=O of carboxylic acid), and 1600 cm⁻¹ (C=C conjugated system) .
- ¹H NMR : δ 7.5–7.7 ppm (furan protons), δ 6.3–6.5 ppm (C=CH of Z-isomer), δ 4.2–4.4 ppm (CH₂-NH) .
Q. What are the solubility properties of this compound?
The compound is poorly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol (Table 1).
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| DMSO | 25–30 |
| Ethanol | 10–15 |
| THF | 5–8 |
| Data derived from analogs in . |
Advanced Research Questions
Q. How does the furan substituent influence reactivity or biological activity?
The furan ring enhances π-π stacking interactions in enzyme binding pockets and modulates electronic effects (e.g., electron-withdrawing via conjugation). Comparative studies with phenyl analogs show:
- Higher inhibitory activity against E. coli MurB enzyme (IC₅₀ = 12.5 µM vs. 15.0 µM for phenyl derivatives) .
- Improved solubility in lipid membranes due to furan’s lower hydrophobicity compared to benzene .
Q. What methodologies address insolubility in aqueous media for bioassays?
- Co-solvent systems : Use 10% DMSO in PBS (v/v) with sonication (30 min at 40°C) to achieve 0.5–1.0 mM solutions .
- Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) at 0.1% w/v to stabilize 100–200 µM solutions .
Q. How can computational modeling guide the design of derivatives?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap = 4.2 eV, favoring charge transfer) .
- Molecular docking : Simulate binding to COX-2 (PDB: 1CX2) to identify key interactions (e.g., hydrogen bonding with Arg120 and hydrophobic contacts with furan) .
Q. How to resolve contradictions in reported dissociation constants (pKa)?
Discrepancies arise from solvent effects and measurement techniques:
- Potentiometric titration in 50% ethanol/water yields pKa₁ = 2.81 (carboxylic acid) and pKa₂ = 8.45 (amide NH) .
- UV-Vis spectroscopy in pure water may underestimate pKa due to poor solubility .
Methodological Best Practices
- Stereochemical purity : Confirm Z/E ratio via NOESY NMR (nuclear Overhauser effect between NH and C=CH protons in Z-isomer) .
- Stability testing : Store at –20°C under argon; avoid freeze-thaw cycles (degradation <5% over 6 months) .
- Biological assays : Pre-screen for furan-mediated cytotoxicity (MTT assay) to exclude false positives in enzyme inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
